molecular formula C66H66F2MgN4O10-2 B13343538 magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate

Cat. No.: B13343538
M. Wt: 1137.5 g/mol
InChI Key: PZUKZBADCLQOIR-MNSAWQCASA-L
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Description

Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate is a complex organic compound that features a magnesium ion coordinated with a heptanoate ligand. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the heptanoate ligand, followed by the introduction of the magnesium ion. Key steps include:

    Formation of the Heptanoate Ligand: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoate backbone.

    Functional Group Introduction: Various functional groups, including the fluorophenyl, phenyl, and phenylcarbamoyl groups, are introduced through substitution reactions.

    Coordination with Magnesium: The final step involves the coordination of the heptanoate ligand with a magnesium ion, typically achieved through a reaction with a magnesium salt under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where magnesium plays a crucial role.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and coordination bonds with the magnesium ion. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate is unique due to its complex structure, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C66H66F2MgN4O10-2

Molecular Weight

1137.5 g/mol

IUPAC Name

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate

InChI

InChI=1S/2C33H34FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q2*-1;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

PZUKZBADCLQOIR-MNSAWQCASA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Origin of Product

United States

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